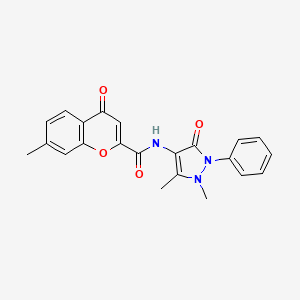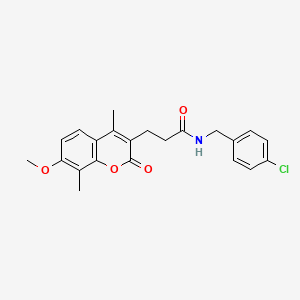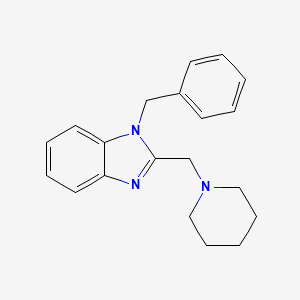
1-benzyl-2-(piperidin-1-ylmethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that contains both a benzodiazole and a piperidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the benzodiazole ring system, combined with the piperidine group, makes it a versatile scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Attachment of the Piperidine Moiety: The piperidine group can be attached through a Mannich reaction, where formaldehyde and piperidine are reacted with the benzodiazole intermediate.
Industrial Production Methods
In an industrial setting, the synthesis of 1-benzyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce different substituents on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride and alkyl halides in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with saturated bonds.
Substitution: Formation of substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
1-benzyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting central nervous system disorders, such as anxiety and depression.
Biological Research: The compound is used in studies investigating the interaction of benzodiazole derivatives with biological targets like enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-benzyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This modulation can result in therapeutic effects, such as anxiolytic or antidepressant activity.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-[(morpholin-1-yl)methyl]-1H-1,3-benzodiazole: Similar structure but with a morpholine ring instead of a piperidine ring.
1-benzyl-2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazole: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-benzyl-2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazole: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
1-benzyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is unique due to the specific combination of the benzodiazole and piperidine moieties, which confer distinct pharmacological properties. The piperidine ring provides additional flexibility and potential for interaction with biological targets, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C20H23N3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-benzyl-2-(piperidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C20H23N3/c1-3-9-17(10-4-1)15-23-19-12-6-5-11-18(19)21-20(23)16-22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-16H2 |
InChI Key |
TXKJWQIPAXUAHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B11395386.png)
![1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11395398.png)


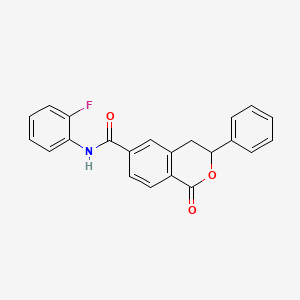
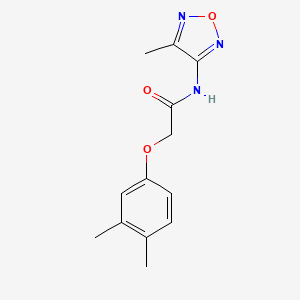
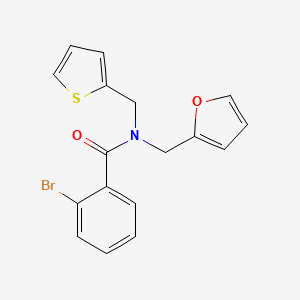
![2-(4-Ethoxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11395447.png)
![3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11395453.png)

![4-hydroxy-N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11395460.png)
![3,4-dimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11395468.png)
